2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Description
Taurocholic Acid-d4 (sodium salt) is a deuterated form of taurocholic acid, a bile acid conjugated with taurine. It is primarily used as an internal standard in mass spectrometry for the quantification of taurocholic acid. The compound has the molecular formula C26H40D4NNaO7S and a molecular weight of 541.71 g/mol .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWGJBVLPIOOH-QPNQQDKZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C)[2H].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurocholic Acid-d4 (sodium salt) involves the conjugation of deuterated cholic acid with taurine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Taurocholic Acid-d4 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often crystallized and dried under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions
Taurocholic Acid-d4 (sodium salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Taurocholic Acid-d4 (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases related to bile acid metabolism, such as Crohn’s disease and ulcerative colitis.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Taurocholic Acid-d4 (sodium salt) acts as a detergent to solubilize fats for absorption in the digestive system. It interacts with bile salt-activated lipase and bile acid receptors, facilitating the emulsification and absorption of dietary fats. The compound is absorbed in the intestines and plays a crucial role in the digestion and absorption of lipids .
Comparison with Similar Compounds
Similar Compounds
Taurocholic Acid: The non-deuterated form of Taurocholic Acid-d4.
Glycocholic Acid: Another bile acid conjugated with glycine.
Chenodeoxycholic Acid: A primary bile acid involved in the digestion of fats
Uniqueness
Taurocholic Acid-d4 (sodium salt) is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in analytical applications .
Biological Activity
The compound 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt , often referred to as glycocholic acid or cholylglycine, is a bile acid derivative that plays a significant role in lipid metabolism and absorption. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Structure
- Molecular Formula : C26H44NNaO7S
- Molar Mass : 465.63 g/mol
- CAS Number : 475-31-0
- Appearance : White crystalline powder
- Solubility : Slightly soluble in water (329.9 mg/L at 20 °C)
| Property | Value |
|---|---|
| Melting Point | 128 °C |
| Boiling Point | 568.76 °C (approx.) |
| Density | 1.1336 g/cm³ (approx.) |
| pKa | 4.4 (at 25 °C) |
| Stability | Hygroscopic |
Glycocholic acid functions primarily as a detergent in the gastrointestinal tract, aiding in the emulsification and absorption of dietary fats. Its structure allows it to interact with lipid membranes and facilitate the transport of lipophilic substances across cellular barriers.
Pharmacological Effects
-
Enhanced Drug Absorption :
- Glycocholic acid has been shown to increase the cytotoxicity of anticancer drugs such as epirubicin. It enhances the intracellular accumulation of epirubicin in Caco-2 cells and improves its absorption in the rat small intestine .
- It modulates the expression of multidrug resistance proteins (MDR1 and MRPs), which are crucial in drug efflux and resistance mechanisms .
- Induction of Apoptosis :
-
Potential Role in Cholesterol Metabolism :
- As a bile acid derivative, glycocholic acid is involved in cholesterol homeostasis and may influence lipid metabolism through its action on liver cells.
Study on Drug Interaction
In a controlled in vitro study, researchers evaluated the effects of glycocholic acid on the absorption of epirubicin. The results indicated that co-administration led to:
- Increased intracellular drug concentration.
- Downregulation of MDR1 and MRP gene expression.
- Enhanced apoptosis rates in treated cancer cells compared to controls .
Clinical Implications
Glycocholic acid's ability to enhance drug absorption suggests potential applications in improving the bioavailability of poorly soluble drugs or those affected by MDR mechanisms. Further research is warranted to explore its therapeutic potential in clinical settings.
Q & A
Q. What are the established synthetic routes for this deuterated bile acid derivative, and how do isotopic labels affect yield?
The synthesis typically involves introducing deuterium at specific positions (e.g., 2,2,4,4-d₄) during the alkylation or amidation steps of the cholanic acid backbone. For example, deuterated ethanesulfonic acid precursors can react with the 24-oxo intermediate under controlled pH (8–9) to form the sulfonamide bond . Isotopic labeling may reduce reaction rates due to kinetic isotope effects, requiring optimized reaction times (e.g., 24–48 hours) and temperatures (40–60°C) to achieve yields >75% .
Q. Key characterization steps :
Q. What spectroscopic techniques are critical for structural elucidation, and how do deuterium labels complicate analysis?
- ¹H NMR : Deuterium substitution at CH₂ groups eliminates proton signals, simplifying the spectrum but requiring ²H NMR for isotopic validation. For example, the 2,2,4,4-d₄ label removes signals at δ 2.2–2.8 ppm (CH₂ adjacent to sulfonate) .
- FT-IR : Key bands include sulfonate S=O stretching (1040–1060 cm⁻¹) and hydroxyl groups (3400–3500 cm⁻¹) .
- Mass spectrometry : ESI-MS in negative mode typically shows [M-Na]⁻ ions at m/z 550–560 (exact mass depends on deuteration) .
Q. How can researchers ensure compound stability during storage and experimental use?
- Storage : Lyophilized solids should be stored at –20°C in argon-flushed vials to prevent oxidation. Aqueous solutions (pH 7.4) are stable for ≤72 hours at 4°C but degrade via hydrolysis at >25°C .
- Handling : Use silanized glassware to minimize adsorption losses, as demonstrated in SPE protocols for similar sulfonates .
Advanced Research Questions
Q. How can isotopic heterogeneity in deuterated batches be resolved, and what analytical thresholds are acceptable?
Deuteration efficiency (≥95%) is critical for metabolic tracing studies. Contamination by non-deuterated species can be quantified via:
- LC-HRMS : Monitor m/z shifts (Δ = 4 Da for d₄ vs. non-deuterated).
- ²H NMR integration : Compare peak areas of residual CH₂ vs. CD₂ groups .
Acceptable thresholds depend on the application: ≤5% heterogeneity is tolerable for membrane permeability assays but must be ≤1% for kinetic isotope effect studies.
Q. What experimental designs are optimal for studying its interaction with lipid bilayers or transporters?
- Surface plasmon resonance (SPR) : Immobilize synthetic lipid bilayers on L1 sensor chips and measure binding kinetics (ka/kd) at varying sodium concentrations (50–150 mM NaCl) .
- Caco-2 cell monolayers : Assess apical-to-basolateral transport in HBSS buffer (pH 6.5) with 0.01% sodium taurocholate as a solubility enhancer. Use LC-MS/MS to quantify permeation rates .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Reported solubility discrepancies (e.g., 12 mg/mL in water vs. 0.3 mg/mL in ethanol) arise from aggregation at high concentrations. Mitigation strategies include:
- Dynamic light scattering (DLS) : Monitor particle size (nm) in aqueous solutions. Aggregates >100 nm indicate reduced bioavailability.
- Co-solvents : Use 10% DMSO/water mixtures to maintain monomeric dispersion for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
